molecular formula C9H12N2O3 B1531265 1-((tetrahydrofuran-3-yl)methyl)-1H-pyrazole-4-carboxylic acid CAS No. 1341329-85-8

1-((tetrahydrofuran-3-yl)methyl)-1H-pyrazole-4-carboxylic acid

Cat. No. B1531265
CAS RN: 1341329-85-8
M. Wt: 196.2 g/mol
InChI Key: UQKYQQWGJAWMGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Tetrahydrofuran-3-yl)methyl-1H-pyrazole-4-carboxylic acid (THF-MP) is a synthetic organic compound with potential applications in scientific research. It is a carboxylic acid, which is a type of organic compound that contains a carboxyl group (COOH) and can be used as a building block for organic synthesis. THF-MP has been studied for its potential applications in biochemistry, physiology, and laboratory experiments.

Scientific Research Applications

Synthesis and Characterization

  • Research on pyrazole derivatives, including their synthesis and transformations, has shown that these compounds can be modified through various chemical reactions to produce compounds with potential biological activity. For instance, methyl 3-(4-methylfurazan-3-yl)-1H-pyrazole-5-carboxylate was obtained through condensation and subsequent treatment with hydrazine, leading to derivatives with nitro groups. These processes illustrate the chemical versatility of pyrazole compounds and their derivatives for further application in drug discovery and materials science (Kormanov et al., 2017).

Coordination Chemistry

  • Pyrazole-dicarboxylate acid derivatives have been synthesized and characterized, demonstrating their coordination and chelation properties with various metal ions. Such compounds have been used to study their crystallization properties, resulting in mononuclear chelate complexes. This highlights their potential use in the development of coordination compounds with specific chemical and physical properties (Radi et al., 2015).

Antimicrobial Activity

  • Tetracyclic pyridone carboxylic acids have been synthesized and tested for their antibacterial activity, showing potency against a range of Gram-positive and Gram-negative bacteria. These compounds, through modifications at specific positions, have shown variations in their effectiveness, indicating the potential for tailored antimicrobial agents based on the pyrazole scaffold (Jinbo et al., 1993).

properties

IUPAC Name

1-(oxolan-3-ylmethyl)pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c12-9(13)8-3-10-11(5-8)4-7-1-2-14-6-7/h3,5,7H,1-2,4,6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQKYQQWGJAWMGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1CN2C=C(C=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((tetrahydrofuran-3-yl)methyl)-1H-pyrazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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